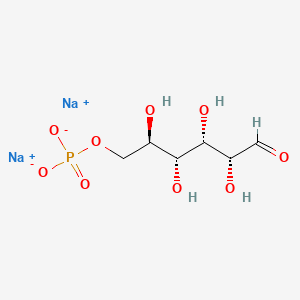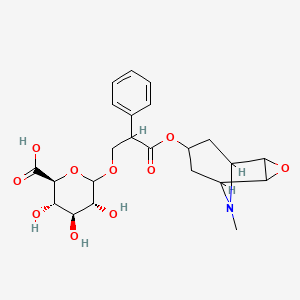![molecular formula C13H19BrO3 B1320779 Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- CAS No. 121537-55-1](/img/structure/B1320779.png)
Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of various reagents to introduce or modify functional groups. For instance, the total synthesis of a biologically active natural product involving a bromoethoxy moiety was achieved starting from a bromo-dimethoxyphenyl methanol precursor in five steps with an overall yield of 34% . Similarly, the synthesis of antianaphylactic agents from bromomethyl-benzoxepins and ethylene glycol or chloroethanol indicates the versatility of bromoethyl-containing compounds in medicinal chemistry . These methods could potentially be adapted for the synthesis of "Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]-".
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and reactivity. X-ray diffraction is a common technique used to determine the crystal structure of compounds, as demonstrated in the synthesis and characterization of 1,3-bis[2-(pyrrol-2-carbonyloxy)ethoxy]benzene . Density Functional Theory (DFT) is another powerful tool used to predict and compare molecular geometries, as seen in the study of 1,3,5-tris-(3-methoxy & 3-methyl carboxy) phenyl ethynyl benzene derivatives . These techniques could be employed to analyze the molecular structure of "Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]-".
Chemical Reactions Analysis
The reactivity of organic molecules is influenced by their functional groups and molecular structure. The synthesis of 4H-1,2-benzoxazine derivatives with various electron-withdrawing substituents on the benzene ring showcases the potential for creating functionalized aromatic compounds . Additionally, the study of a benzocycloheptene derivative's thermal rearrangement provides insight into the stability and reactivity of cyclic compounds with methoxy substituents . These findings could inform the reactivity patterns of "Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]-".
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Theoretical studies can predict various properties such as absorption spectra and thermodynamic characteristics, as seen in the analysis of a triazine molecule with an ethoxy benzene moiety . Experimental techniques like FT-IR, NMR, and UV–VIS analysis complement theoretical methods to provide a comprehensive understanding of a compound's properties . These approaches could be applied to determine the properties of "Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]-".
Scientific Research Applications
Separation and Determination Techniques
A gas chromatography method was introduced for the separation and determination of position isomers of 1-(2-bromo-ethoxy)-2-methyl-benzene, achieving high resolution and precision on a non-polarity column, highlighting its potential for precise analysis in scientific research (Jiang Qin, 2005).
Chemical Structure and Interactions
Studies on compounds similar to Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- reveal intricate molecular structures and interactions. For example, the crystal structure of 2-ethoxy-6-{[1-(3-ethoxy-2-hydroxybenzyl)-1H-benzimidazol-2-yl]methyl}phenol nitromethane monosolvate shows strong intramolecular hydrogen bonding and significant dihedral angles between benzene rings, indicating complex molecular geometries that could influence the compound's physical and chemical properties (K. Ha, 2012).
Synthetic Applications and Transformations
The synthesis of 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles and their transformation into various derivatives demonstrates the compound's versatility in synthetic chemistry, providing a foundation for developing new materials and chemicals with potential applications in various fields (J. Zhuo, H. Wyler, K. Schenk, 1995).
Liquid Crystalline Applications
The use of 2-R1-4'-R-4-(4-n-alkoxybenzoyloxy)azobenzenes as stationary phases for separating positional isomers of benzene demonstrates the potential application of Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- in liquid crystalline materials, which could have implications for advanced materials science and technology (K. Naikwadi, D. G. Panse, B. Bapat, B. Ghatge, 1980).
The scientific research applications of Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- primarily relate to its use in the synthesis of various chemicals and its role in environmental and health studies. Here is a detailed overview based on the findings from recent research:
Environmental and Health Impact Studies
- Benzene Exposure and Health Risks : Chronic exposure to benzene, including its derivatives, is known to cause health issues such as aplastic anemia and increased risk of acute myelogenous leukemia in humans. Studies have explored the potential epigenetic effects of benzene exposure, indicating that it can alter gene regulation through epigenetic modifications, which may contribute to its toxicity and carcinogenicity (Fenga, C., Gangemi, S., & Costa, C., 2016).
Chemical Synthesis and Applications
- Synthesis of Flame Retardants : Benzene derivatives have been utilized in the synthesis of novel brominated flame retardants (NBFRs), which are used in various consumer goods to prevent fires. The review by Zuiderveen et al. (2020) provides insights into the occurrence of NBFRs in indoor environments, highlighting the importance of understanding the environmental and health impacts of these compounds (Zuiderveen, E. A., Slootweg, J., & de Boer, J., 2020).
Methane Conversion Research
- Methane to Liquid Fuels and Chemicals : Research on the catalytic methylation of aromatics, including benzene derivatives, presents a potential route for converting methane, a major greenhouse gas, into valuable higher hydrocarbons. This process, known as oxidative methylation, involves the use of benzene derivatives and has implications for green chemistry and environmental sustainability (Adebajo, M. O., 2007).
Chromosomal Aberrations Studies
- Genotoxic Effects of Benzene : Studies on the genotoxic effects of benzene and its derivatives, including potential chromosomal aberrations in humans exposed to benzene, are crucial for understanding its carcinogenic mechanisms. Research by Zhang et al. (2002) reviews major chromosome studies, analyzing the characteristics of chromosomal aberrations induced by benzene exposure and their implications for leukemia risk (Zhang, L., Eastmond, D., & Smith, M. T., 2002).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-[2-(2-bromoethoxy)ethoxy]ethoxymethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO3/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5H,6-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQCMVLZSDVCQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601831 |
Source


|
| Record name | ({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121537-55-1 |
Source


|
| Record name | ({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














